molecular formula C18H12F3N3O B11576082 5-(Furan-2-yl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(Furan-2-yl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11576082
M. Wt: 343.3 g/mol
InChI Key: GHWWRQUAJSMGSS-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The starting materials often include furan derivatives, methylphenyl compounds, and trifluoromethylating agents. The key steps in the synthesis may involve:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step may involve coupling reactions or cycloaddition reactions.

    Incorporation of the trifluoromethyl group: This can be done using trifluoromethylating reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent selection: Choosing appropriate solvents to facilitate the reactions.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-(Furan-2-yl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group.

    5-(Furan-2-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine: Contains a chlorophenyl group instead of a methylphenyl group.

    5-(Furan-2-yl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group.

Properties

Molecular Formula

C18H12F3N3O

Molecular Weight

343.3 g/mol

IUPAC Name

5-(furan-2-yl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H12F3N3O/c1-11-4-6-12(7-5-11)13-10-17-22-14(15-3-2-8-25-15)9-16(18(19,20)21)24(17)23-13/h2-10H,1H3

InChI Key

GHWWRQUAJSMGSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F

Origin of Product

United States

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